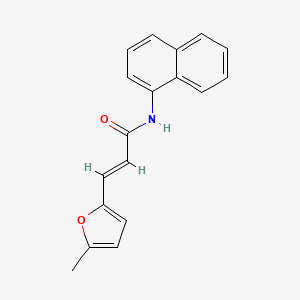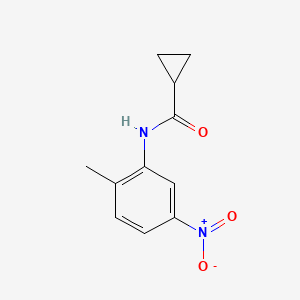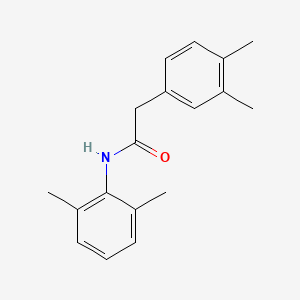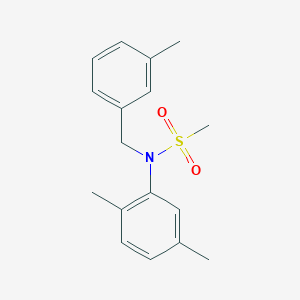
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide, also known as MFA-NNA, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play critical roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide works by binding to the regulatory domain of PKC enzymes, which prevents their activation and subsequent downstream signaling. This inhibition of PKC activity leads to a variety of cellular effects, including decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions used. For example, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to induce apoptosis in cancer cells, inhibit platelet aggregation, and reduce the contractility of smooth muscle cells. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to modulate the release of neurotransmitters in neuronal cells, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide is its high potency and selectivity for PKC enzymes, which allows for precise control over the inhibition of these enzymes in experimental systems. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one limitation of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide is its potential for off-target effects, as it may also interact with other proteins or enzymes in the cell.
Orientations Futures
There are many potential future directions for research on 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide and its applications in scientific research. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of these enzymes, which may have implications for the treatment of specific diseases. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide in different cell types and experimental conditions.
Méthodes De Synthèse
The synthesis of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide involves the reaction of 3-(5-methyl-2-furyl)acrylic acid with 1-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC, to obtain the final compound in high purity.
Applications De Recherche Scientifique
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been widely used in scientific research as a tool to study the role of PKC enzymes in various cellular processes. For example, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to inhibit the proliferation of cancer cells by blocking the activation of PKC enzymes, which are known to be overexpressed in many types of cancer. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been used to study the role of PKC enzymes in neuronal signaling, as well as in the regulation of cardiovascular function.
Propriétés
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-9-10-15(21-13)11-12-18(20)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHLTWQNWGHHO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)

![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)


![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B5755027.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5755029.png)
![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5755035.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)
![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)